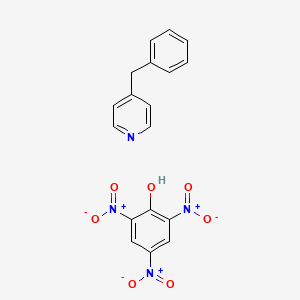![molecular formula C9H12AsNO4 B14728156 [4-(Acetamidomethyl)phenyl]arsonic acid CAS No. 5425-64-9](/img/structure/B14728156.png)
[4-(Acetamidomethyl)phenyl]arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Acetamidomethyl)phenyl]arsonic acid: is an organoarsenic compound characterized by the presence of an arsonic acid group attached to a phenyl ring, which is further substituted with an acetamidomethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Acetamidomethyl)phenyl]arsonic acid typically involves the reaction of aniline derivatives with arsenic acid through an electrophilic aromatic substitution reaction. The general reaction can be represented as follows:
C6H5NH2+H3AsO4→H2O3AsC6H4NH2+H2O
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: [4-(Acetamidomethyl)phenyl]arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the arsonic acid group to other arsenic-containing functional groups.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield arsenic(V) compounds, while reduction can produce arsenic(III) derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4-(Acetamidomethyl)phenyl]arsonic acid is used as a precursor for the synthesis of various organoarsenic compounds.
Biology: The compound has been studied for its biological activity, particularly its potential as an antimicrobial agent. Its ability to interact with biological molecules makes it a subject of interest in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound has been explored for its potential use in treating certain diseases. Its organoarsenic nature allows it to interact with specific molecular targets, making it a candidate for drug development .
Industry: Industrially, the compound is used in the production of various chemicals and materials. Its unique chemical properties make it valuable in processes such as polymer synthesis and the manufacture of specialty chemicals .
Mecanismo De Acción
The mechanism of action of [4-(Acetamidomethyl)phenyl]arsonic acid involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes and proteins, inhibiting their activity and leading to various biological effects
Propiedades
Número CAS |
5425-64-9 |
|---|---|
Fórmula molecular |
C9H12AsNO4 |
Peso molecular |
273.12 g/mol |
Nombre IUPAC |
[4-(acetamidomethyl)phenyl]arsonic acid |
InChI |
InChI=1S/C9H12AsNO4/c1-7(12)11-6-8-2-4-9(5-3-8)10(13,14)15/h2-5H,6H2,1H3,(H,11,12)(H2,13,14,15) |
Clave InChI |
GZCPLGRTVSYELI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC1=CC=C(C=C1)[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




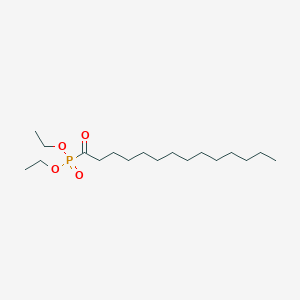
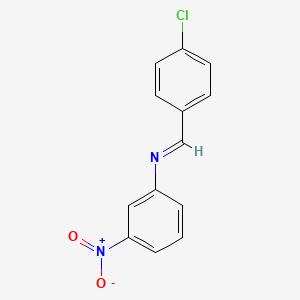


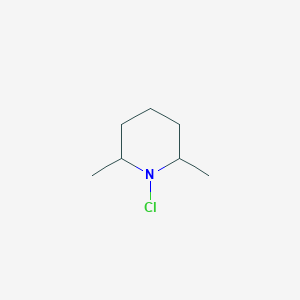
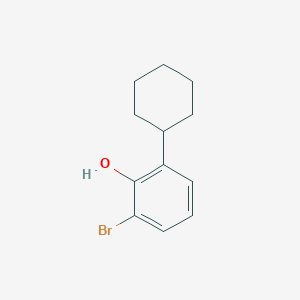
![2-Methoxy-4-[1-(methylamino)-2-phenylethyl]phenol](/img/structure/B14728117.png)
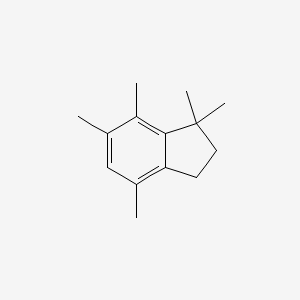

![3-(3,5-Dimethoxyphenyl)-2-{4-[(4-{3-[(3-methoxypropyl)amino]-3-oxopropyl}-3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy]phenyl}-N,N-dimethylprop-2-enamide](/img/structure/B14728137.png)

